EVT801

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

1412453-70-3 |

|---|---|

Fórmula molecular |

C19H21N5O3 |

Peso molecular |

367.4 g/mol |

Nombre IUPAC |

2-amino-1-ethyl-7-[(3R)-3-hydroxy-4-methoxy-3-methylbut-1-ynyl]-3-(1H-imidazol-2-yl)-1,8-naphthyridin-4-one |

InChI |

InChI=1S/C19H21N5O3/c1-4-24-16(20)14(17-21-9-10-22-17)15(25)13-6-5-12(23-18(13)24)7-8-19(2,26)11-27-3/h5-6,9-10,26H,4,11,20H2,1-3H3,(H,21,22)/t19-/m1/s1 |

Clave InChI |

FQPLKTQWEHDNAB-LJQANCHMSA-N |

SMILES isomérico |

CCN1C(=C(C(=O)C2=C1N=C(C=C2)C#C[C@](C)(COC)O)C3=NC=CN3)N |

SMILES canónico |

CCN1C(=C(C(=O)C2=C1N=C(C=C2)C#CC(C)(COC)O)C3=NC=CN3)N |

Origen del producto |

United States |

Foundational & Exploratory

EVT801: A Technical Whitepaper on a Selective VEGFR-3 Inhibitor for Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

EVT801 is an orally bioavailable, selective small-molecule inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3).[1][2] This document provides a comprehensive technical overview of this compound, detailing its therapeutic target, mechanism of action, preclinical and clinical data, and key experimental methodologies. This compound represents a promising next-generation anti-angiogenic agent with a unique profile that includes potent anti-tumor activity, modulation of the tumor microenvironment, and a favorable safety profile, making it a strong candidate for monotherapy and combination with immunotherapy in various solid tumors.[3][4][5][6]

Introduction: The Rationale for Targeting VEGFR-3

The tumor microenvironment plays a critical role in cancer progression, with angiogenesis (the formation of new blood vessels) and lymphangiogenesis (the formation of new lymphatic vessels) being essential for tumor growth and metastasis.[3][6] The Vascular Endothelial Growth Factor (VEGF) family and their receptors (VEGFRs) are key regulators of these processes.[6] While existing therapies targeting the VEGF pathway have shown clinical benefit, they are often associated with broad kinase inhibition, leading to off-target toxicities and resistance mechanisms.[3]

VEGFR-3, and its primary ligands VEGF-C and VEGF-D, are the principal drivers of lymphangiogenesis.[6] Notably, VEGFR-3 is also expressed on tumor-associated blood vessels, contributing to tumor angiogenesis.[3] The selective inhibition of VEGFR-3 offers a more targeted approach to disrupt tumor vascularity and metastatic spread while potentially mitigating the side effects associated with less selective VEGFR inhibitors.[4] this compound was developed as a highly selective inhibitor of VEGFR-3 to address this therapeutic window.[3]

The Therapeutic Target: VEGFR-3

Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), also known as Fms-like tyrosine kinase 4 (Flt-4), is a receptor tyrosine kinase.[1] Its activation upon binding of its ligands, VEGF-C and VEGF-D, triggers a downstream signaling cascade that promotes the proliferation, migration, and survival of lymphatic endothelial cells, leading to the formation of new lymphatic vessels.[1] In the context of cancer, tumor cells can secrete VEGF-C and VEGF-D, stimulating lymphangiogenesis and providing a route for metastatic dissemination to lymph nodes and distant organs. Furthermore, VEGFR-3 is upregulated on the vasculature of various solid tumors, where it contributes to tumor angiogenesis.[3]

Mechanism of Action of this compound

This compound is a potent and selective inhibitor of VEGFR-3 tyrosine kinase activity.[1][3] Its proposed mechanism of action encompasses a multi-faceted anti-cancer effect:

-

Inhibition of Angiogenesis and Lymphangiogenesis : By blocking VEGFR-3 signaling, this compound directly inhibits the formation of new blood and lymphatic vessels within the tumor, thereby restricting nutrient and oxygen supply and limiting metastatic spread.[3][4]

-

Tumor Vasculature Normalization : Unlike some anti-angiogenic agents that can induce hypoxia, this compound promotes the normalization of the tumor vasculature, characterized by fewer, larger, and less leaky vessels.[3][4] This can lead to reduced tumor hypoxia, a factor often associated with treatment resistance and metastasis.[3]

-

Modulation of the Tumor Microenvironment : this compound has been shown to decrease the levels of immunosuppressive cells, such as myeloid-derived suppressor cells (MDSCs), and immunosuppressive cytokines within the tumor microenvironment.[4][7]

-

Enhancement of Anti-Tumor Immunity : By reducing immunosuppression and promoting T-cell infiltration into the tumor, this compound can enhance the efficacy of immunotherapy, such as immune checkpoint inhibitors.[3][4] Preclinical studies have demonstrated synergistic anti-tumor effects when this compound is combined with anti-PD-1 or anti-CTLA-4 antibodies.

Below is a diagram illustrating the proposed mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay | IC50 (nM) |

| VEGFR-3 | HEK293 cell autophosphorylation | 11 |

| VEGFR-2 | HEK293 cell autophosphorylation | 260 |

| VEGFR-1 | HEK293 cell autophosphorylation | 2130 |

Data sourced from MedchemExpress and preclinical publications.[7]

Table 2: Anti-proliferative Activity of this compound in Human Lymphatic Microvascular Endothelial Cells (hLMVECs)

| Stimulant | IC50 (nM) |

| VEGF-C | 15 |

| VEGF-D | 8 |

| VEGF-A | 155 |

Data sourced from MedchemExpress.[7]

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the preclinical evaluation of this compound.

Cell-Based Receptor Tyrosine Kinase Phosphorylation Assay

-

Objective : To determine the inhibitory activity of this compound on VEGFR-1, -2, and -3 phosphorylation.

-

Cell Line : Human Embryonic Kidney (HEK293) cells engineered to overexpress human VEGFR-1, VEGFR-2, or VEGFR-3.

-

Methodology :

-

Cells are seeded in 96-well plates and cultured to confluence.

-

Cells are serum-starved for 24 hours prior to the experiment.

-

Cells are pre-incubated with varying concentrations of this compound for 1 hour.

-

Ligand stimulation (VEGF-A for VEGFR-1/2, VEGF-C for VEGFR-3) is performed for 10 minutes at 37°C.

-

Cells are lysed, and the level of phosphorylated receptor is quantified using a sandwich ELISA method.

-

IC50 values are calculated from the dose-response curves.

-

Endothelial Cell Proliferation Assay

-

Objective : To assess the effect of this compound on the proliferation of human lymphatic microvascular endothelial cells (hLMVECs).

-

Cell Line : Primary hLMVECs.

-

Methodology :

-

hLMVECs are seeded in 96-well plates in endothelial cell growth medium.

-

After 24 hours, the medium is replaced with a basal medium containing a low percentage of serum.

-

Cells are treated with varying concentrations of this compound in the presence of stimulating ligands (VEGF-A, VEGF-C, or VEGF-D).

-

After 72 hours of incubation, cell proliferation is assessed using a standard method such as the BrdU incorporation assay or a resazurin-based viability assay.

-

IC50 values are determined from the resulting dose-response curves.

-

In Vivo Tumor Xenograft Models

-

Objective : To evaluate the anti-tumor efficacy of this compound in vivo.

-

Animal Models : Immunocompromised mice (e.g., BALB/c nude) bearing subcutaneous xenografts of human tumor cell lines (e.g., NCI-H1703 lung cancer cells expressing VEGFR-3).

-

Methodology :

-

Tumor cells are injected subcutaneously into the flank of the mice.

-

When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

-

This compound is administered orally, typically once or twice daily, at specified dose levels (e.g., 30 mg/kg).

-

Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

At the end of the study, tumors are excised, weighed, and may be processed for further analysis (e.g., immunohistochemistry for markers of angiogenesis and immune cell infiltration).

-

Tumor growth inhibition (TGI) is calculated as a percentage relative to the vehicle-treated control group.

-

The following diagram illustrates a typical workflow for an in vivo xenograft study.

References

- 1. The Role of the VEGF-C/VEGFR3 Signaling Pathway in the Metastases and Progression of Colorectal Cancer – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]

- 2. The VEGF signaling pathway in cancer: the road ahead - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. sinobiological.com [sinobiological.com]

- 5. kaziatherapeutics.com [kaziatherapeutics.com]

- 6. This compound, a Novel, Selective VEGFR-3 Inhibitor to Fight Solid Tumors - Evotec [evotec.com]

- 7. researchgate.net [researchgate.net]

EVT801: A Technical Guide to its Chemical Structure, Properties, and Preclinical Evaluation

An In-depth Analysis for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of EVT801, a novel and selective inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3). The information presented herein is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed look at the compound's chemical characteristics, mechanism of action, and the experimental methodologies used in its preclinical assessment.

Chemical Structure and Physicochemical Properties

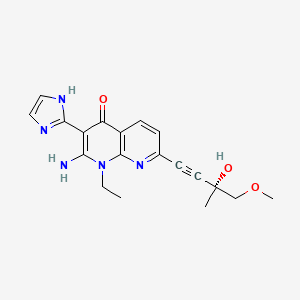

This compound is a small molecule inhibitor designed for oral bioavailability. Its chemical structure is depicted below:

Figure 1: Chemical Structure of this compound

Source: Adapted from Cancer Research Communications, 2022.

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₁N₅O₃ | |

| Molecular Weight | 367.40 g/mol | |

| CAS Number | 1412453-70-3 | |

| Appearance | Solid | |

| Solubility | Soluble in DMSO |

Mechanism of Action and Signaling Pathway

This compound is a potent and selective inhibitor of VEGFR-3, a receptor tyrosine kinase that plays a critical role in lymphangiogenesis (the formation of lymphatic vessels) and, in some contexts, angiogenesis (the formation of new blood vessels). The primary ligands for VEGFR-3 are VEGF-C and VEGF-D. Upon ligand binding, VEGFR-3 dimerizes and undergoes autophosphorylation, initiating downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.

This compound exerts its therapeutic effect by binding to the ATP-binding pocket of the VEGFR-3 kinase domain, thereby inhibiting its autophosphorylation and blocking the downstream signaling pathways. This leads to a reduction in tumor-associated lymphangiogenesis and angiogenesis, effectively cutting off the nutrient and oxygen supply to the tumor and inhibiting its growth and metastasis. Furthermore, this compound has been shown to modulate the tumor microenvironment by reducing immunosuppressive cells and cytokines, suggesting a potential synergistic effect with immunotherapy.

The signaling pathway inhibited by this compound is illustrated in the following diagram:

A Comprehensive Technical Guide to the Discovery and Development of EVT801

EVT801 is a novel, orally available, and highly selective small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3). Its development represents a targeted approach to cancer therapy by modulating tumor angiogenesis and the tumor microenvironment to enhance anti-tumor immunity. This document provides a detailed history of its discovery, preclinical development, and clinical evaluation, tailored for researchers, scientists, and drug development professionals.

Discovery and Rationale

This compound was developed by Evotec SE as a next-generation selective VEGFR-3 inhibitor. The development originated from a predecessor compound, SAR131675, which, despite its promising efficacy and selectivity, was terminated during preclinical development due to adverse metabolic effects[1]. This led to substantial medicinal chemistry efforts to identify a compound with a similar efficacy and selectivity profile but without the undesirable metabolic liabilities, ultimately yielding this compound[1].

The rationale behind developing a selective VEGFR-3 inhibitor is to overcome the limitations of existing anti-angiogenic therapies. Many approved drugs are multi-kinase inhibitors that target the entire VEGFR family, leading to significant side effects such as hypertension and hand-foot syndrome[2][3]. By selectively targeting VEGFR-3, this compound aims to offer a more favorable safety profile while effectively inhibiting tumor lymphangiogenesis and angiogenesis, which are crucial for tumor growth and metastasis[1][2].

Mechanism of Action

This compound exerts its anti-tumor effects through a multi-faceted mechanism of action centered on the inhibition of VEGFR-3[1][2].

-

Inhibition of Angiogenesis and Lymphangiogenesis: this compound selectively inhibits VEGFR-3, which plays a critical role in the formation of new lymphatic vessels (lymphangiogenesis) and blood vessels (angiogenesis) induced by its ligands, VEGF-C and VEGF-D[1][4]. This leads to the stabilization of tumor vasculature and a reduction in metastasis[1][2].

-

Modulation of the Tumor Microenvironment: By inhibiting VEGFR-3, this compound decreases tumor hypoxia, a common feature of solid tumors that contributes to immunosuppression[1][5]. It also leads to a reduction in immunosuppressive cytokines (CCL4, CCL5) and myeloid-derived suppressor cells (MDSCs)[1][4].

-

Enhancement of Anti-Tumor Immunity: The reduction in hypoxia and immunosuppressive cells promotes the infiltration of CD8+ T-cells into the tumor, thereby enhancing the anti-tumor immune response[6]. This mechanism provides a strong rationale for combining this compound with immune checkpoint inhibitors (ICT)[1][7].

Caption: Mechanism of action of this compound.

Preclinical Development

This compound has undergone extensive preclinical evaluation to establish its potency, selectivity, and anti-tumor activity.

-

Kinase Specificity: this compound is a potent and selective inhibitor of VEGFR-3 with low nanomolar inhibitory activity[2][7].

-

Cellular Assays: In HEK293 cells, this compound demonstrated dose-dependent inhibition of VEGFR-1, VEGFR-2, and VEGFR-3 autophosphorylation[4]. It also inhibited VEGF-C-induced proliferation of human lymphatic microvascular endothelial cells (hLMVEC)[1][4].

| Parameter | VEGFR-3 | VEGFR-1 | VEGFR-2 |

| IC50 (Kinase Assay) | 11 nM[4] | - | - |

| IC50 (Cellular Autophosphorylation) | 39 nM[4] | 2130 nM[4] | 260 nM[4] |

Table 1: In Vitro Potency of this compound.

| Growth Factor | IC50 (hLMVEC Proliferation) |

| VEGF-C | 15 nM[4] |

| VEGF-D | 8 nM[4] |

| VEGF-A | 155 nM[4] |

Table 2: Inhibition of Endothelial Cell Proliferation by this compound.

This compound has demonstrated significant anti-tumor efficacy in various mouse models, both as a monotherapy and in combination with immune checkpoint inhibitors[1][5][7].

-

Monotherapy: this compound showed potent anti-tumor effects in tumors with VEGFR-3-positive microenvironments[1]. It was found to be more active than pazopanib and sorafenib in the tumor models investigated[7].

-

Combination Therapy: In orthotopic 4T1 mammary carcinoma and other models, the combination of this compound with a PD-1 monoclonal antibody resulted in significantly superior anti-tumor activity compared to either agent alone[6][8]. This was associated with a decrease in lung metastases and an increase in CD8+ T-cell infiltration into the tumor[6].

-

Cellular Autophosphorylation Assay: HEK293T cells expressing VEGFR-1, VEGFR-2, or VEGFR-3 were treated with varying concentrations of this compound, and receptor autophosphorylation was measured to determine IC50 values[1].

-

Endothelial Cell Proliferation Assay: Human lymphatic microvascular endothelial cells (hLMVECs) were stimulated with VEGF-A, VEGF-C, or VEGF-D in the presence of different concentrations of this compound. Cell proliferation was assessed to determine the inhibitory effects[1][4].

-

In Vivo Tumor Models: Various syngeneic and patient-derived xenograft (PDx) tumor mouse models were used, including 4T1 mammary carcinoma, CT26 colon carcinoma, and RIP1-Tag2 pancreatic neuroendocrine tumor models[4][6][8]. This compound was administered orally, and tumor growth was monitored.

-

Immunohistochemistry (IHC): Tumor tissues from in vivo studies were analyzed by IHC to assess changes in immune cell populations, such as CD8+ T-cells, and markers of hypoxia[6].

References

- 1. Targeting Tumor Angiogenesis with the Selective VEGFR-3 Inhibitor this compound in Combination with Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a Novel, Selective VEGFR-3 Inhibitor to Fight Solid Tumors - Evotec [evotec.com]

- 3. Evotec enters partnership with Kazia Therapeutics for clinical development of this compound - Evotec [evotec.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. COMPELLING PRECLINICAL DATA FOR KAZIA'S this compound PUBLISHED IN PEER-REVIEWED CANCER RESEARCH JOURNAL [prnewswire.com]

- 8. aacrjournals.org [aacrjournals.org]

EVT801: A Technical Guide to Preclinical Research in Oncology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data for EVT801, a selective inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3). The information presented herein is intended for professionals in the fields of oncology research and drug development, offering a comprehensive summary of the compound's mechanism of action, key quantitative data from preclinical studies, and detailed experimental protocols.

Core Mechanism of Action

This compound is an orally active small molecule that selectively targets and inhibits VEGFR-3.[1] The proposed mechanism of action for its anti-cancer effects is threefold:

-

Inhibition of Angiogenesis and Lymphangiogenesis: By blocking VEGFR-3, this compound impairs the formation of new blood and lymphatic vessels within the tumor, a critical process for tumor growth and metastasis. This leads to a stabilization of the tumor vasculature and a reduction in hypoxia within the tumor microenvironment.[2]

-

Modulation of the Tumor Microenvironment: this compound's activity leads to a "homogenization" of tumor blood vessels, characterized by fewer, larger vessels. This vascular normalization is thought to reduce tumor hypoxia and limit immunosuppression.[3][4]

-

Enhancement of Anti-Tumor Immunity: this compound has been shown to decrease immunosuppressive cytokines (such as CCL4 and CCL5) and myeloid-derived suppressor cells (MDSCs) in circulation.[3][4] This modulation of the immune landscape is believed to promote the infiltration of T-cells into the tumor, thereby augmenting the anti-tumor immune response.[2]

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies of this compound.

In Vitro Activity

| Assay Type | Cell Line/System | Target | Parameter | Value | Reference |

| Kinase Inhibition | Biochemical Assay | VEGFR-3 | IC50 | 11 nM | [1] |

| Receptor Autophosphorylation | HEK293 cells | VEGFR-3 | IC50 | 39 nM | [1] |

| Receptor Autophosphorylation | HEK293 cells | VEGFR-2 | IC50 | 260 nM | [1] |

| Receptor Autophosphorylation | HEK293 cells | VEGFR-1 | IC50 | 2130 nM | [1] |

| Cell Proliferation (VEGF-C induced) | hLMVEC | - | IC50 | 15 nM | [1] |

| Cell Proliferation (VEGF-D induced) | hLMVEC | - | IC50 | 8 nM | [1] |

| Cell Proliferation (VEGF-A induced) | hLMVEC | - | IC50 | 155 nM | [1] |

In Vivo Efficacy

| Tumor Model | Treatment | Outcome | Result | Reference |

| N-diethylnitrosamine-Induced Hepatocarcinoma | This compound Monotherapy | Reduction in primary tumor growth | 85% reduction | [5] |

| N-diethylnitrosamine-Induced Hepatocarcinoma | This compound Monotherapy | Reduction in liver metastases | 50% reduction | [5] |

| 4T1 Mammary Carcinoma (Orthotopic) | This compound + anti-CTLA-4 mAb | Tumor Volume Reduction | 86% reduction (synergistic effect) | [5] |

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action: Signaling Pathway

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, a Novel, Selective VEGFR-3 Inhibitor to Fight Solid Tumors - Evotec [evotec.com]

- 3. Targeting Tumor Angiogenesis with the Selective VEGFR-3 Inhibitor this compound in Combination with Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. kaziatherapeutics.com [kaziatherapeutics.com]

EVT801: A Selective VEGFR-3 Inhibitor for Modulating Anti-Cancer Immunity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

EVT801 is an orally bioavailable, selective small-molecule inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3).[1][2] Extensive preclinical and emerging clinical data support its role as a potent anti-cancer agent that functions not only by inhibiting tumor (lymph)angiogenesis but also by modulating the tumor microenvironment to foster a robust anti-tumor immune response. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, outlining experimental protocols, and visualizing its operational framework through signaling and workflow diagrams.

Introduction: The Rationale for Targeting VEGFR-3

The tumor microenvironment (TME) is a complex ecosystem that plays a critical role in cancer progression and metastasis. A key process within the TME is angiogenesis and lymphangiogenesis—the formation of new blood and lymphatic vessels, respectively—which are essential for tumor growth and dissemination.[3] The Vascular Endothelial Growth Factor (VEGF) family and their receptors (VEGFRs) are the principal drivers of these processes.[3]

While existing therapies targeting VEGFRs have shown clinical benefit, they are often non-selective, leading to a broad spectrum of side effects that can limit their efficacy and duration of use.[3] this compound emerges as a highly selective inhibitor of VEGFR-3, a receptor primarily involved in lymphangiogenesis but also contributing to angiogenesis.[1][3] This selectivity offers the potential for a more favorable safety profile and a distinct mechanism of action that includes potent immunomodulatory effects.[4][5]

Mechanism of Action of this compound

This compound exerts its anti-cancer effects through a multi-faceted mechanism that intertwines direct effects on the tumor vasculature with a profound impact on the tumor immune landscape.

Direct Inhibition of (Lymph)angiogenesis

This compound is a potent and selective inhibitor of VEGFR-3 tyrosine kinase.[1] It also demonstrates inhibitory activity against VEGFR-2, albeit at higher concentrations, and is unique in its ability to inhibit both VEGFR-3 homodimers and VEGFR-3:VEGFR-2 heterodimers.[3] The binding of ligands such as VEGF-C and VEGF-D to VEGFR-3 triggers a signaling cascade, primarily through the RAS-RAF-MEK-ERK pathway, promoting the proliferation and survival of lymphatic endothelial cells.[6] By blocking this pathway, this compound effectively inhibits the formation of new lymphatic vessels, a critical route for metastatic tumor cell dissemination.[3]

Furthermore, this compound's activity leads to the "normalization" of the tumor vasculature, characterized by fewer, larger, and less leaky vessels.[3][4] This vascular homogenization alleviates tumor hypoxia, a key driver of tumor progression and immunosuppression.[3][6]

Modulation of the Tumor Immune Microenvironment

The anti-tumor activity of this compound extends beyond its anti-angiogenic effects to the active reshaping of the immune contexture of the TME. This immunomodulation is achieved through several interconnected mechanisms:

-

Reduction of Immunosuppressive Cells: Preclinical studies have consistently shown that this compound treatment leads to a significant decrease in the number of myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs) within the tumor and in circulation.[4][5][6] These cell types are major contributors to an immunosuppressive TME that hinders the efficacy of anti-tumor immune responses.

-

Decrease in Immunosuppressive Cytokines: this compound has been shown to reduce the levels of immunosuppressive cytokines, such as CCL4 and CCL5.[4][6]

-

Enhanced T-cell Infiltration and Function: By normalizing the tumor vasculature and reducing immunosuppressive elements, this compound facilitates the infiltration of effector T cells, such as CD8+ T cells, into the tumor.[3] Unlike some other tyrosine kinase inhibitors, this compound does not negatively impact T-cell proliferation, preserving their anti-tumor capacity.[5][7]

This shift from an immunosuppressive to an immune-active TME provides a strong rationale for combining this compound with immune checkpoint inhibitors (ICIs).

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 (nM) | Reference |

| VEGFR-3 | Biochemical | 11 | [8] |

| VEGFR-3 | Cellular (HEK293) | 39 | [8] |

| VEGFR-2 | Cellular (HEK293) | 260 | [8] |

| VEGFR-1 | Cellular (HEK293) | 2130 | [8] |

| VEGF-C-induced hLMVEC Proliferation | Cellular | 15 | [8] |

| VEGF-D-induced hLMVEC Proliferation | Cellular | 8 | [8] |

| VEGF-A-induced hLMVEC Proliferation | Cellular | 155 | [8] |

Table 2: Phase 1 Clinical Trial (NCT05114668) Key Parameters

| Parameter | Details | Reference |

| Study Design | Open-label, dose-escalation (Stage 1) followed by expansion cohorts (Stage 2) | [3][5][9] |

| Patient Population | Advanced or metastatic solid tumors unresponsive to standard treatment | [5][9] |

| Dosing Cohorts (Stage 1) | 6 cohorts, ranging from 50 mg daily to 500 mg twice daily (BID) | [5] |

| Maximum Tolerated Dose (MTD) | 500 mg BID | [5] |

| Recommended Phase 2 Dose (RP2D) | 400 mg BID (for continuous monotherapy) | [5][9] |

| Number of Patients (Stage 1) | 26 | [5] |

| Most Prevalent Tumor Type | Advanced ovarian cancer (11 patients) | [5] |

| Clinical Activity (Advanced Ovarian Cancer) | 46% of patients had stable disease or better for at least three cycles | [5][9] |

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action: A Three-Pronged Approach

The following diagram illustrates the proposed three-pronged mechanism of action of this compound, leading to enhanced anti-cancer immunity.

References

- 1. firstwordpharma.com [firstwordpharma.com]

- 2. This compound pre-clinical data published in peer-reviewed cancer research journal - Evotec [evotec.com]

- 3. This compound, a Novel, Selective VEGFR-3 Inhibitor to Fight Solid Tumors - Evotec [evotec.com]

- 4. Targeting Tumor Angiogenesis with the Selective VEGFR-3 Inhibitor this compound in Combination with Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. onclive.com [onclive.com]

- 6. assaygenie.com [assaygenie.com]

- 7. kaziatherapeutics.com [kaziatherapeutics.com]

- 8. Syngeneic Tumor Mouse Models | Kyinno Bio [kyinno.com]

- 9. kaziatherapeutics.com [kaziatherapeutics.com]

EVT801: A Deep Dive into a Novel Anti-Angiogenic Agent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of EVT801, a novel, orally bioavailable small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3). This compound is currently under investigation as a potent anti-angiogenic and anti-lymphangiogenic agent for the treatment of various solid tumors. This document details its mechanism of action, summarizes key preclinical and clinical data, provides detailed experimental protocols for cited studies, and visualizes critical signaling pathways and experimental workflows.

Core Mechanism of Action

This compound selectively targets and inhibits the tyrosine kinase activity of VEGFR-3.[1] VEGFR-3 and its ligands, VEGF-C and VEGF-D, are key regulators of lymphangiogenesis (the formation of lymphatic vessels) and also contribute to tumor angiogenesis (the formation of new blood vessels from pre-existing ones).[2][3] By inhibiting VEGFR-3, this compound is designed to impede tumor growth and metastasis through a dual mechanism:

-

Inhibition of Lymphangiogenesis: This reduces the primary route for tumor cell dissemination to lymph nodes and distant sites.

-

Inhibition of Angiogenesis: This restricts the tumor's access to essential nutrients and oxygen, thereby hindering its growth.[1]

Preclinical studies have shown that this compound is highly selective for VEGFR-3, which may lead to a better safety profile compared to less selective VEGFR inhibitors that can cause side effects like hypertension.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 (nM) | Cell Line | Reference |

| VEGFR-3 | Receptor Inhibition | 11 | - | [6] |

| VEGFR-3 | Autophosphorylation | 39 | HEK293 | [6] |

| VEGFR-2 | Autophosphorylation | 260 | HEK293 | [6] |

| VEGFR-1 | Autophosphorylation | 2130 | HEK293 | [6] |

| VEGF-C induced proliferation | Cell Proliferation | 15 | hLMVEC | [6] |

| VEGF-D induced proliferation | Cell Proliferation | 8 | hLMVEC | [6] |

| VEGF-A induced proliferation | Cell Proliferation | 155 | hLMVEC | [6] |

Table 2: Phase I Clinical Trial (NCT05114668) Key Information

| Parameter | Details | Reference |

| Trial Phase | Phase I | [2] |

| Status | Stage 1 Completed | [7] |

| Primary Objective | Evaluate safety and tolerability | [6] |

| Patient Population | Advanced or metastatic solid tumors | [7] |

| Dosage Range | 50 mg QD to 500 mg BID | [7] |

| Maximum Tolerated Dose (MTD) | 500 mg BID | [7] |

| Recommended Phase 2 Dose (RP2D) | 400 mg BID | [7] |

| Preliminary Efficacy (Ovarian Cancer) | 46% Stable Disease Rate | [7] |

Signaling Pathway

The following diagram illustrates the proposed signaling pathway targeted by this compound.

References

- 1. Facebook [cancer.gov]

- 2. This compound, a Novel, Selective VEGFR-3 Inhibitor to Fight Solid Tumors - Evotec [evotec.com]

- 3. Targeting Tumor Angiogenesis with the Selective VEGFR-3 Inhibitor this compound in Combination with Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. COMPELLING PRECLINICAL DATA FOR KAZIA'S this compound PUBLISHED IN PEER-REVIEWED CANCER RESEARCH JOURNAL [prnewswire.com]

- 5. In vivo models of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. kaziatherapeutics.com [kaziatherapeutics.com]

- 7. onclive.com [onclive.com]

Methodological & Application

EVT801: Application Notes and In Vitro Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

EVT801 is an orally active and selective small-molecule inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3).[1][2] It demonstrates potent antitumor and anti-angiogenic (lymphangiogenic) activities by selectively targeting VEGFR-3, a key receptor in the formation of lymphatic vessels.[3][4] this compound has been shown to inhibit both VEGFR-3 homodimers and VEGFR-3:VEGFR-2 heterodimers.[3] In vitro studies have demonstrated its ability to suppress VEGF-C-induced endothelial cell proliferation and receptor autophosphorylation.[1][4][5] Furthermore, this compound modulates the tumor microenvironment by reducing hypoxia and immunosuppressive cells, suggesting its potential for combination therapies with immune checkpoint inhibitors.[5][6] This document provides detailed application notes and experimental protocols for the in vitro characterization of this compound.

Introduction

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical regulator of angiogenesis and lymphangiogenesis, processes essential for tumor growth and metastasis.[3] The VEGF family consists of several ligands (VEGF-A, -B, -C, -D) that bind to three receptor tyrosine kinases (VEGFR-1, -2, and -3).[3] While VEGFR-1 and -2 are primarily involved in blood vessel formation (angiogenesis), VEGFR-3, activated by VEGF-C and VEGF-D, is the principal mediator of lymphatic vessel development (lymphangiogenesis).[3]

This compound is a novel compound that exhibits high selectivity for VEGFR-3.[3] This selectivity presents a potential advantage over broader spectrum kinase inhibitors, which can be associated with off-target toxicities.[4] By specifically inhibiting VEGFR-3, this compound aims to disrupt tumor lymphangiogenesis, thereby impeding metastatic spread and altering the tumor microenvironment to be less favorable for tumor growth.[3][5]

These application notes provide a comprehensive guide for the in vitro evaluation of this compound, including its inhibitory effects on receptor phosphorylation and endothelial cell proliferation.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

| Target/Assay | Cell Line | Ligand | IC50 | Reference |

| Receptor Autophosphorylation | ||||

| VEGFR-3 | HEK293 | - | 11 nM (biochemical) | [1][7] |

| VEGFR-3 | HEK293 | - | 39 nM (cellular) | [1][2][7] |

| VEGFR-1 | HEK293 | - | 2130 nM | [1][2][7] |

| VEGFR-2 | HEK293 | - | 260 nM | [1][2][7] |

| Endothelial Cell Proliferation | ||||

| hLMVEC | hLMVEC | VEGF-C | 15 nM | [1][2] |

| hLMVEC | hLMVEC | VEGF-D | 8 nM | [1][2] |

| hLMVEC | hLMVEC | VEGF-A | 155 nM | [1][2] |

Signaling Pathway and Experimental Workflow Diagrams

Figure 1: this compound Mechanism of Action on the VEGFR-3 Signaling Pathway.

Figure 2: Workflow for the Endothelial Cell Proliferation Assay.

Figure 3: Workflow for the VEGFR-3 Autophosphorylation Assay.

Experimental Protocols

VEGFR-3 Receptor Autophosphorylation Assay in HEK293 Cells

This protocol describes how to assess the inhibitory effect of this compound on VEGFR-3 autophosphorylation in a cellular context.

Materials:

-

HEK293 cells stably or transiently expressing human VEGFR-3

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

This compound (dissolved in DMSO)

-

Recombinant human VEGF-C

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Anti-VEGFR-3 antibody for immunoprecipitation

-

Protein A/G agarose beads

-

Anti-phosphotyrosine antibody (e.g., 4G10) for Western blotting

-

Anti-VEGFR-3 antibody for Western blotting

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

-

SDS-PAGE gels and transfer system

Procedure:

-

Cell Culture: Culture HEK293-VEGFR-3 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Serum Starvation: When cells reach 80-90% confluency, replace the growth medium with serum-free DMEM and incubate for 16-24 hours.

-

This compound Treatment: Prepare serial dilutions of this compound in serum-free DMEM. Add the different concentrations of this compound (e.g., 1 nM to 1 µM) to the cells and incubate for 1-2 hours at 37°C. Include a vehicle control (DMSO).

-

VEGF-C Stimulation: Stimulate the cells with an appropriate concentration of VEGF-C (e.g., 50-100 ng/mL) for 5-10 minutes at 37°C.

-

Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells and collect the lysate.

-

Immunoprecipitation:

-

Clarify the cell lysates by centrifugation.

-

Incubate the supernatant with anti-VEGFR-3 antibody for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for another 1-2 hours.

-

Wash the beads several times with lysis buffer.

-

-

Western Blotting:

-

Resuspend the beads in SDS-PAGE sample buffer and boil to elute the proteins.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with an anti-phosphotyrosine antibody.

-

Strip the membrane and re-probe with an anti-VEGFR-3 antibody to confirm equal loading.

-

Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphotyrosine signal to the total VEGFR-3 signal. Calculate the IC50 value for this compound.

Endothelial Cell Proliferation Assay

This assay measures the effect of this compound on the proliferation of human lymphatic microvascular endothelial cells (hLMVEC) induced by VEGF ligands.

Materials:

-

Human Lymphatic Microvascular Endothelial Cells (hLMVEC)

-

Endothelial Cell Growth Medium (e.g., EGM-2MV)

-

Fetal Bovine Serum (FBS)

-

96-well tissue culture plates

-

This compound (dissolved in DMSO)

-

Recombinant human VEGF-A, VEGF-C, and VEGF-D

-

Cell proliferation assay reagent (e.g., MTS, WST-1, or CellTiter-Glo®)

-

Plate reader (absorbance or luminescence)

Procedure:

-

Cell Seeding: Seed hLMVEC in a 96-well plate at a density of 2,000-5,000 cells per well in complete growth medium and allow them to attach overnight.

-

Serum Starvation: Replace the growth medium with a basal medium containing a low percentage of serum (e.g., 0.5-1% FBS) and incubate for 16-24 hours.

-

This compound Treatment: Add serial dilutions of this compound (e.g., 1 nM to 1 µM) to the wells. Include a vehicle control.

-

Ligand Stimulation: After a short pre-incubation with this compound (e.g., 30-60 minutes), add VEGF-A, VEGF-C, or VEGF-D to the respective wells to stimulate proliferation. Include a control group with no ligand stimulation.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Proliferation Measurement:

-

Add the chosen proliferation reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time (typically 1-4 hours).

-

Measure the absorbance or luminescence using a plate reader.

-

-

Data Analysis: Subtract the background reading (media only) from all values. Normalize the data to the vehicle-treated, ligand-stimulated control. Plot the dose-response curve and calculate the IC50 value for this compound for each ligand.

Conclusion

This compound is a potent and selective inhibitor of VEGFR-3 with promising anti-tumor and anti-lymphangiogenic properties. The protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound and similar compounds targeting the VEGFR-3 signaling pathway. These assays are crucial for determining the potency, selectivity, and mechanism of action of such inhibitors in a controlled laboratory setting, and form a critical part of the preclinical drug development process. The provided data and workflows offer a valuable resource for researchers in oncology and drug discovery.

References

- 1. m.youtube.com [m.youtube.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Vascular Endothelial Growth Factor-C (VEGF-C/VEGF-2) Promotes Angiogenesis in the Setting of Tissue Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dash.harvard.edu [dash.harvard.edu]

- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vivo Efficacy Testing of EVT801 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

EVT801 is a potent and selective, orally available small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3). It uniquely inhibits both VEGFR-3 homodimers and VEGFR-3:VEGFR-2 heterodimers, playing a crucial role in tumor angiogenesis and lymphangiogenesis.[1] The proposed mechanism of action for this compound involves a multi-faceted anti-cancer effect:

-

Inhibition of Angiogenesis and Lymphangiogenesis: By targeting VEGFR-3, this compound impairs the formation of new blood and lymphatic vessels, which are essential for tumor growth and metastasis. This leads to the stabilization of the tumor vasculature and a reduction in hypoxia within the tumor microenvironment.[1][2]

-

Enhancement of Anti-Tumor Immunity: The normalization of tumor vasculature and reduction of hypoxia contribute to a more favorable tumor microenvironment for immune cell infiltration. This compound has been shown to decrease immunosuppressive cytokines and myeloid-derived suppressor cells (MDSCs), while promoting the infiltration of CD8+ T-cells into the tumor.[1][3]

-

Direct Anti-Tumor Effects: In tumors where cancer cells express VEGFR-3, this compound may exert a direct inhibitory effect on tumor cell proliferation and survival.[4]

Preclinical studies have demonstrated the potent anti-tumor activity of this compound as a monotherapy and in combination with immune checkpoint inhibitors in various in vivo mouse models.[3][5] These studies have shown efficacy comparable or superior to existing multi-kinase inhibitors like sorafenib and pazopanib, with a potentially better safety profile, notably a lack of induced hypertension in preclinical models.[2][5]

This document provides detailed application notes and protocols for testing the efficacy of this compound in relevant in vivo mouse models.

Signaling Pathway of this compound Target

The primary target of this compound is VEGFR-3. The binding of its ligands, VEGF-C and VEGF-D, to VEGFR-3 triggers receptor dimerization (homodimers or heterodimers with VEGFR-2) and autophosphorylation of its intracellular tyrosine kinase domains. This activation initiates downstream signaling cascades, principally the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for endothelial cell proliferation, migration, and survival, thereby driving angiogenesis and lymphangiogenesis.

Caption: VEGFR-3 signaling pathway and its inhibition by this compound.

Recommended In Vivo Mouse Models

Several well-characterized syngeneic and xenograft mouse models are suitable for evaluating the in vivo efficacy of this compound. The choice of model will depend on the specific research question, such as assessing monotherapy efficacy, combination therapy with immunotherapy, or activity in specific cancer types.

Table 1: Recommended In Vivo Mouse Models for this compound Efficacy Testing

| Model | Mouse Strain | Tumor Type | Key Features & Applications |

| 4T1 | BALB/c | Mammary Carcinoma | Syngeneic, highly metastatic model. Ideal for studying effects on primary tumor growth, spontaneous metastasis, and the tumor immune microenvironment. Suitable for combination studies with immune checkpoint inhibitors.[3][6] |

| CT26 | BALB/c | Colon Carcinoma | Syngeneic model with a well-characterized immune response. Useful for evaluating the immunomodulatory effects of this compound and its synergy with immunotherapy.[4][7][8] |

| NCI-H1703 | Immunodeficient (e.g., Nude, NSG) | Human Lung Squamous Cell Carcinoma | Xenograft model expressing VEGFR-3. Suitable for assessing the direct anti-tumor effects of this compound on VEGFR-3-positive human cancer cells.[9][10] |

| Patient-Derived Xenograft (PDX) | Immunodeficient (e.g., NSG) | Various Human Tumors | Highly relevant models that recapitulate the heterogeneity of human tumors. Ideal for evaluating efficacy in specific patient populations and for biomarker discovery.[11][12][13] |

| DEN-induced Hepatocellular Carcinoma | - | Hepatocellular Carcinoma | Chemically induced tumor model that allows for the study of tumorigenesis and the anti-metastatic effects of this compound in a relevant disease context. |

Experimental Workflow

A typical in vivo efficacy study for this compound involves several key stages, from tumor cell implantation to data analysis.

Caption: General workflow for in vivo efficacy studies of this compound.

Detailed Experimental Protocols

Protocol 1: Subcutaneous Tumor Implantation

This protocol is applicable to 4T1, CT26, and NCI-H1703 cell lines.

Materials:

-

Tumor cells in exponential growth phase

-

Sterile phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Matrigel (optional, can enhance tumor take rate)

-

1 mL syringes with 25-27 gauge needles

-

Anesthetic (e.g., isoflurane)

-

Electric clippers

-

70% ethanol

Procedure:

-

Cell Preparation:

-

Harvest cells and perform a viable cell count using trypan blue exclusion.

-

Centrifuge the cells and resuspend the pellet in cold, sterile PBS or HBSS to the desired concentration (e.g., 1 x 10^5 to 1 x 10^6 cells per 100 µL).

-

If using Matrigel, resuspend the cell pellet in a 1:1 mixture of PBS/HBSS and Matrigel on ice.

-

-

Animal Preparation:

-

Anesthetize the mouse using isoflurane.

-

Shave the hair from the injection site (typically the right flank).

-

Wipe the shaved area with 70% ethanol.

-

-

Injection:

-

Gently lift the skin at the injection site to create a "tent".

-

Insert the needle subcutaneously into the base of the tented skin.

-

Slowly inject the 100 µL cell suspension.

-

Withdraw the needle slowly to prevent leakage.

-

-

Post-Injection Monitoring:

-

Return the mouse to its cage and monitor for recovery from anesthesia.

-

Observe the injection site for any immediate adverse reactions.

-

Protocol 2: Oral Administration of this compound (Oral Gavage)

Materials:

-

This compound formulated in an appropriate vehicle

-

Flexible plastic or rigid, ball-tipped gavage needles (20-22 gauge for adult mice)

-

1 mL syringes

Procedure:

-

Preparation:

-

Weigh each mouse to calculate the correct dose volume (typically 5-10 mL/kg).

-

Prepare the this compound formulation and draw it into the syringe.

-

-

Restraint:

-

Securely restrain the mouse by scruffing the neck and back to immobilize the head and body.

-

-

Gavage:

-

Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

-

The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.

-

Once the needle is in the esophagus, slowly administer the this compound formulation.

-

-

Post-Gavage Monitoring:

-

Return the mouse to its cage and monitor for any signs of distress, such as labored breathing, which could indicate accidental administration into the trachea.

-

Protocol 3: Tumor Volume Measurement

Materials:

-

Digital calipers

Procedure:

-

Measure the longest diameter (length, L) and the shortest diameter (width, W) of the tumor using digital calipers.

-

Calculate the tumor volume using the modified ellipsoid formula: Tumor Volume (mm³) = 0.52 x L x W² .

-

Record the tumor volume, body weight, and any clinical observations at regular intervals (e.g., 2-3 times per week).

Data Presentation: Summarized Efficacy Data for this compound

The following tables summarize the quantitative data from preclinical studies of this compound.

Table 2: Monotherapy Efficacy of this compound in a DEN-induced Hepatocellular Carcinoma Model

| Treatment Group | Endpoint | Result | Reference |

| This compound | Primary Tumor Volume | 85% reduction vs. untreated control | [14] |

| This compound | Liver Metastases | 50% reduction in the number of tumors/liver vs. untreated control | [14] |

Table 3: Combination Efficacy of this compound with Immune Checkpoint Inhibitor in the 4T1 Mammary Carcinoma Model

| Treatment Group | Endpoint | Result | Reference |

| This compound + anti-CTLA-4 mAb | Tumor Volume | 86% reduction vs. vehicle | [14] |

| This compound monotherapy | Tumor Volume | Approximately equivalent activity to anti-CTLA-4 mAb monotherapy | [14] |

Table 4: Comparative Efficacy of this compound

| Model | Comparison | Result | Reference |

| Various in vivo models | This compound vs. Sorafenib/Pazopanib | This compound showed in vivo efficacy at least as good as sorafenib and pazopanib | [2][5] |

| Rhabdomyosarcoma PDX model | This compound vs. Pazopanib | This compound was more effective than pazopanib | [14] |

| NCI-H1703 xenograft model | This compound | Potent efficacy observed | [14] |

Conclusion

The in vivo mouse models and protocols described in this document provide a robust framework for evaluating the anti-tumor efficacy of this compound. The selection of appropriate models and adherence to standardized protocols are crucial for obtaining reliable and reproducible data. The promising preclinical results of this compound, both as a monotherapy and in combination with immunotherapy, warrant further investigation to fully elucidate its therapeutic potential in various cancer types.

References

- 1. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

- 2. This compound, a Novel, Selective VEGFR-3 Inhibitor to Fight Solid Tumors - Evotec [evotec.com]

- 3. researchgate.net [researchgate.net]

- 4. kaziatherapeutics.com [kaziatherapeutics.com]

- 5. COMPELLING PRECLINICAL DATA FOR KAZIA'S this compound PUBLISHED IN PEER-REVIEWED CANCER RESEARCH JOURNAL [prnewswire.com]

- 6. animalcare.ubc.ca [animalcare.ubc.ca]

- 7. CT26 Syngeneic Mouse Model - Altogen Labs [altogenlabs.com]

- 8. CT26 Syngeneic Mouse Model of Colon Cancer I CRO Services [explicyte.com]

- 9. H1703 Xenograft Model - Altogen Labs [altogenlabs.com]

- 10. Lung Cancer Xenograft - Altogen Labs [altogenlabs.com]

- 11. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. kaziatherapeutics.com [kaziatherapeutics.com]

Measuring the Anti-Angiogenic Effects of EVT801: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to researchers for evaluating the anti-angiogenic and anti-lymphangiogenic properties of EVT801, a selective inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3). The following protocols describe key in vitro and in vivo assays to characterize the efficacy and mechanism of action of this compound in oncology research.

Introduction to this compound

This compound is an orally bioavailable small molecule that selectively targets and inhibits VEGFR-3, a key receptor in the formation of new blood and lymphatic vessels (angiogenesis and lymphangiogenesis, respectively).[1][2] By inhibiting VEGFR-3, this compound has been shown to impair tumor angiogenesis and lymphangiogenesis, leading to a stabilization of the tumor vasculature and a reduction in metastasis.[1][3] Notably, this compound inhibits both VEGFR-3 homodimers and VEGFR-3:VEGFR-2 heterodimers.[1] Preclinical studies have demonstrated its potent antitumor activity in various in vitro and in vivo models.[1][3][4] A Phase I clinical trial has been completed to evaluate the safety and tolerability of this compound in patients with advanced solid tumors.[5][6][7][8]

In Vitro Assays

VEGFR-3 Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on VEGFR-3 kinase activity.

Protocol:

-

Reagents and Materials:

-

Recombinant human VEGFR-3 kinase domain

-

ATP, [γ-³²P]ATP

-

Poly(Glu, Tyr) 4:1 substrate

-

Kinase reaction buffer

-

This compound (various concentrations)

-

Phosphoric acid

-

Filter paper

-

Scintillation counter

-

-

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, recombinant VEGFR-3, and the poly(Glu, Tyr) substrate.

-

Add varying concentrations of this compound or a vehicle control to the reaction mixture and pre-incubate for 15 minutes at 37°C.

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

-

Incubate the reaction for 30 minutes at 37°C.

-

Terminate the reaction by spotting the mixture onto filter paper and immersing it in phosphoric acid.

-

Wash the filter papers to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter to determine the extent of substrate phosphorylation.

-

Calculate the IC50 value of this compound.

-

Data Presentation:

| Compound | Target | IC50 (nM) |

| This compound | VEGFR-3 | 11[4] |

| This compound | VEGFR-1 | 2130[4] |

| This compound | VEGFR-2 | 260[4] |

Endothelial Cell Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of endothelial cells stimulated with VEGF-C or VEGF-D.

Protocol:

-

Cell Line: Human Lymphatic Microvascular Endothelial Cells (hLMVEC).

-

Reagents and Materials:

-

hLMVEC and appropriate culture medium

-

Recombinant human VEGF-C or VEGF-D

-

This compound (various concentrations)

-

Cell proliferation assay kit (e.g., MTS or BrdU)

-

96-well plates

-

-

Procedure:

-

Seed hLMVECs in 96-well plates and allow them to adhere overnight.

-

Starve the cells in a low-serum medium for 24 hours.

-

Pre-treat the cells with various concentrations of this compound or a vehicle control for 2 hours.

-

Stimulate the cells with VEGF-C or VEGF-D.

-

Incubate for 48-72 hours.

-

Assess cell proliferation using an MTS or BrdU assay according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence to quantify cell proliferation.

-

Data Presentation:

| Stimulant | Compound | IC50 (nM) on hLMVEC Proliferation |

| VEGF-C | This compound | 15[4] |

| VEGF-D | This compound | 8[4] |

| VEGF-A | This compound | 155[4] |

Endothelial Cell Tube Formation Assay

Objective: To evaluate the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.

Protocol:

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) or hLMVECs.

-

Reagents and Materials:

-

Endothelial cells and culture medium

-

Basement membrane matrix (e.g., Matrigel)

-

This compound (various concentrations)

-

96-well plates

-

Inverted microscope with a camera

-

-

Procedure:

-

Thaw the basement membrane matrix on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C.[9]

-

Harvest endothelial cells and resuspend them in a medium containing various concentrations of this compound or a vehicle control.

-

Seed the cells onto the solidified matrix.

-

Incubate for 4-18 hours at 37°C to allow for tube formation.

-

Visualize and capture images of the tube network using an inverted microscope.

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

-

Expected Outcome: this compound is expected to inhibit the formation of capillary-like structures in a dose-dependent manner.

Endothelial Cell Migration Assay (Boyden Chamber)

Objective: To determine the effect of this compound on the migration of endothelial cells towards a chemoattractant.

Protocol:

-

Cell Line: HUVECs or hLMVECs.

-

Reagents and Materials:

-

Boyden chamber apparatus with porous inserts (e.g., Transwell)

-

Endothelial cells and serum-free medium

-

Chemoattractant (e.g., VEGF-C)

-

This compound (various concentrations)

-

Staining solution (e.g., Crystal Violet)

-

-

Procedure:

-

Coat the underside of the porous inserts with an extracellular matrix protein like fibronectin or collagen.

-

Place serum-free medium containing the chemoattractant (VEGF-C) in the lower chamber of the Boyden apparatus.

-

Resuspend endothelial cells in serum-free medium containing various concentrations of this compound or a vehicle control and add them to the upper chamber (the insert).

-

Incubate for 4-6 hours at 37°C to allow for cell migration.

-

Remove non-migrated cells from the upper surface of the insert with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the insert with Crystal Violet.

-

Count the number of migrated cells in several microscopic fields to quantify migration.

-

Expected Outcome: this compound is expected to reduce the number of migrated cells in a dose-dependent manner.

In Vivo Assays

Matrigel Plug Assay

Objective: To assess the effect of this compound on neovascularization in vivo.

Protocol:

-

Animal Model: Immunocompromised mice (e.g., nude or SCID).

-

Reagents and Materials:

-

Matrigel (growth factor-reduced)

-

Pro-angiogenic factor (e.g., VEGF-C)

-

This compound formulated for in vivo administration

-

Anesthesia

-

Hemoglobin assay kit or antibodies for immunohistochemistry (e.g., anti-CD31)

-

-

Procedure:

-

Mix Matrigel with the pro-angiogenic factor (VEGF-C) and, for the treatment group, with this compound.

-

Inject the Matrigel mixture subcutaneously into the flanks of the mice.

-

Administer this compound or a vehicle control to the mice systemically (e.g., orally) for a defined period (e.g., 7-14 days).

-

At the end of the treatment period, excise the Matrigel plugs.

-

Quantify the extent of vascularization within the plugs. This can be done by:

-

Measuring the hemoglobin content of the plugs as an indicator of blood vessel formation.

-

Performing immunohistochemical staining of the plugs for endothelial cell markers like CD31 and quantifying the vessel density.

-

-

Expected Outcome: this compound is expected to reduce the vascularization of the Matrigel plugs.

Tumor Xenograft Model

Objective: To evaluate the anti-tumor and anti-angiogenic efficacy of this compound in a tumor-bearing animal model.

Protocol:

-

Animal Model: Immunocompromised mice.

-

Cell Line: A tumor cell line known to express VEGFR-3 or induce a VEGFR-3-positive tumor microenvironment.

-

Reagents and Materials:

-

Tumor cells

-

This compound formulated for in vivo administration

-

Calipers for tumor measurement

-

Antibodies for immunohistochemistry (e.g., anti-CD31 for blood vessels, anti-LYVE-1 for lymphatic vessels)

-

-

Procedure:

-

Inject tumor cells subcutaneously into the flanks of the mice.

-

Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer this compound or a vehicle control to the mice daily.

-

Measure tumor volume regularly with calipers.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Analyze the tumors for:

-

Tumor weight.

-

Microvessel density (MVD) by staining for CD31.

-

Lymphatic vessel density (LVD) by staining for LYVE-1.

-

-

Data Presentation:

| Animal Model | Treatment | Tumor Growth Inhibition (%) | Change in Microvessel Density |

| 4T1 Mammary Carcinoma | This compound (30 mg/kg, p.o.) | Significant | Decreased |

| NCI-H1703 Xenograft | This compound (30 mg/kg, p.o.) | Significant | Decreased |

| CT26 Ectopic Tumor | This compound (30 mg/kg, p.o.) | Significant | Decreased |

Note: The specific percentage of tumor growth inhibition and change in microvessel density will be determined experimentally.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

Caption: Mechanism of this compound in inhibiting angiogenesis and lymphangiogenesis.

In Vitro Tube Formation Assay Workflow

Caption: Workflow for the in vitro endothelial cell tube formation assay.

In Vivo Tumor Xenograft Study Workflow

Caption: Workflow for the in vivo tumor xenograft study.

References

- 1. This compound, a Novel, Selective VEGFR-3 Inhibitor to Fight Solid Tumors - Evotec [evotec.com]

- 2. Facebook [cancer.gov]

- 3. Targeting Tumor Angiogenesis with the Selective VEGFR-3 Inhibitor this compound in Combination with Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. kaziatherapeutics.com [kaziatherapeutics.com]

- 6. onclive.com [onclive.com]

- 7. Abstract CT088: this compound, a novel selective VEGFR-3 inhibitor targeting tumor angiogenesis, is pursuing dose escalation stage of phase I first-in-human study | Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 8. Evotec partner Kazia reports the successful completion of the this compound Phase 1 clinical trial in advanced cancer patients - Evotec [evotec.com]

- 9. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]

EVT801 Administration in Animal Cancer Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: EVT801 is an orally available, selective inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), a key mediator of lymphangiogenesis and tumor angiogenesis.[1][2] Preclinical studies have demonstrated its potent anti-tumor and anti-metastatic effects in various cancer models. This compound's mechanism of action involves the inhibition of tumor angiogenesis and lymphangiogenesis, leading to a stabilization of the tumor vasculature, reduction of hypoxia, and subsequent enhancement of anti-tumor immunity.[3][4] This document provides detailed application notes and protocols for the administration of this compound in common animal cancer models, based on published preclinical data.

Data Presentation: Summary of In Vivo Efficacy

The following tables summarize the quantitative outcomes of this compound administration in different murine cancer models.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Cell Line | Assay | IC50 |

| VEGFR-3 | HEK293 | Receptor Autophosphorylation | 39 nM |

| VEGFR-2 | HEK293 | Receptor Autophosphorylation | 260 nM |

| VEGFR-1 | HEK293 | Receptor Autophosphorylation | 2130 nM |

| VEGF-C induced proliferation | hLMVEC | Cell Proliferation | 15 nM |

| VEGF-D induced proliferation | hLMVEC | Cell Proliferation | 8 nM |

| VEGF-A induced proliferation | hLMVEC | Cell Proliferation | 155 nM |

(Data sourced from MedChemExpress product information and Paillasse et al., 2022)[5]

Table 2: Efficacy of this compound Monotherapy in Syngeneic and Transgenic Mouse Models

| Cancer Model | Mouse Strain | This compound Dose | Treatment Duration | Primary Outcome | Result |

| 4T1 Mammary Carcinoma | BALB/c | 30 mg/kg, p.o., BID | 21 days | Tumor Growth Inhibition | Significant reduction in tumor volume |

| DEN-Induced Hepatocarcinoma | C3H | 100 mg/kg, p.o., QD | 2 months | Tumor Volume Reduction | T/C ratio of 22% |

| Rip1-Tag2 Pancreatic Neuroendocrine Tumor | Transgenic | 30 or 100 mg/kg, p.o., QD | 16 days | Tumor Volume Reduction | Dose-dependent decrease in tumor volume |

(Data sourced from Paillasse et al., 2022)[6]

Table 3: Efficacy of this compound in Combination with Immune Checkpoint Inhibitors (ICI) in the 4T1 Model

| Treatment Group | Dosing | Outcome | Result |

| This compound + anti-PD-1 | 30 mg/kg this compound p.o. BID + 10 mg/kg anti-PD-1 i.p. weekly | Tumor Growth and Metastasis | Superior tumor growth inhibition and reduced lung metastasis compared to single agents[3][7] |

| This compound + anti-CTLA-4 | 30 mg/kg this compound p.o. BID + 10 mg/kg anti-CTLA-4 i.p. weekly | Tumor Growth | Superior tumor growth inhibition compared to single agents |

(Data sourced from Paillasse et al., 2022)[3]

Signaling Pathways and Mechanism of Action

This compound's primary mechanism is the selective inhibition of VEGFR-3. This disrupts the signaling cascade responsible for the formation of new lymphatic and blood vessels, modulates the tumor microenvironment to be less immunosuppressive, and enhances the efficacy of immunotherapies.

Caption: Mechanism of action for this compound in the tumor microenvironment.

Experimental Protocols

The following are detailed protocols for the administration of this compound in various animal cancer models, based on published literature.

Protocol 1: Orthotopic 4T1 Mammary Carcinoma Model

This model is suitable for studying the efficacy of this compound on primary tumor growth and metastasis in an immunocompetent setting.

Materials:

-

Female BALB/c mice (6-8 weeks old)

-

4T1 murine mammary carcinoma cells

-

This compound (formulation for oral gavage)

-

Anti-mouse PD-1 antibody (e.g., BioXcell, clone RMP1-14)

-

Anti-mouse CTLA-4 antibody (e.g., BioXcell, clone 9D9)

-

Sterile PBS

-

Calipers for tumor measurement

Workflow Diagram:

Caption: Experimental workflow for the 4T1 mammary carcinoma model.

Procedure:

-

Cell Culture: Culture 4T1 cells in appropriate media until they reach the desired confluence for injection.

-

Tumor Cell Implantation: On day 0, inject 1 x 10^5 4T1 cells suspended in sterile PBS into the mammary fat pad of female BALB/c mice.[3]

-

Tumor Growth Monitoring: Monitor tumor growth by measuring with calipers two to three times weekly. Calculate tumor volume using the formula: V = 0.52 x (width)^2 x (length).[3]

-

Treatment Initiation: Once tumors reach an average volume of approximately 50 mm³, randomize the mice into treatment groups.[3]

-

This compound Administration: Administer this compound at a dose of 30 mg/kg via oral gavage twice daily for 21 days.[3]

-

Immune Checkpoint Inhibitor Administration (for combination studies): Administer anti-PD-1 or anti-CTLA-4 antibodies at a dose of 10 mg/kg via intraperitoneal injection on a weekly basis.[3]

-

Endpoint and Tissue Collection: At the end of the treatment period (day 21), euthanize the mice. Collect primary tumors for weight measurement and further analysis (e.g., immunohistochemistry). Collect lungs to assess metastatic burden.[3]

Protocol 2: DEN-Induced Hepatocarcinoma Model

This model is useful for evaluating the efficacy of this compound in a chemically-induced, inflammation-driven cancer model where VEGFR-3 is expressed in the tumor microenvironment.

Materials:

-

Male C3H mice

-

N-diethylnitrosamine (DEN)

-

This compound (formulation for oral gavage)

-

Sterile saline

Workflow Diagram:

Caption: Experimental workflow for the DEN-induced hepatocarcinoma model.

Procedure:

-

Tumor Induction: Administer a single intraperitoneal injection of DEN at a dose of 10 mg/kg to male C3H mice.[3]

-

Tumor Development: Allow tumors to develop for 12 months.[3]

-

Treatment Initiation: After 12 months, randomize the mice into treatment groups.

-

This compound Administration: Administer this compound at a dose of 100 mg/kg via oral gavage once daily for 2 months.[3][6]

-

Endpoint and Sample Collection: At the end of the 2-month treatment period, administer a final dose of this compound before euthanizing the mice to allow for pharmacokinetic analysis. Collect blood and tumor samples for analysis of tumor volume and liver weight.[3]

Protocol 3: Rip1-Tag2 Pancreatic Neuroendocrine Tumor Model

This transgenic model allows for the study of this compound's effect on the "angiogenic switch" in a multi-stage tumorigenesis model.

Materials:

-

Rip1-Tag2 transgenic mice

-

This compound (formulation for oral gavage)

-

Calipers for tumor measurement

Procedure:

-

Treatment Initiation: Begin daily treatment of 12-week-old Rip1-Tag2 mice with this compound.[6]

-

This compound Administration: Administer this compound at doses of 30 mg/kg or 100 mg/kg via oral gavage once daily for 16 days.[6]

-

Tumor Measurement: At the end of the treatment period, euthanize the mice and measure the volume of each tumor. The total tumor burden is the sum of individual tumor volumes for each mouse.[6]

-

Survival Study: For survival studies, initiate daily treatment at 12 weeks of age and monitor mice daily for signs of morbidity requiring euthanasia.[6]

Protocol 4: Assessment of Tumor Hypoxia

Materials:

-

Pimonidazole hydrochloride (Hypoxyprobe™)

-

Anti-pimonidazole antibody

-

Fluorescently labeled secondary antibody

-

Microscope for fluorescence imaging

Procedure:

-

Pimonidazole Injection: Inject tumor-bearing mice intravenously with pimonidazole hydrochloride at a dose of 60 mg/kg.[8]

-

Circulation Time: Allow the pimonidazole to circulate for 90 minutes.[8]

-

Tissue Collection and Processing: Euthanize the mice and harvest the tumors. Snap-freeze the tumors in liquid nitrogen or fix in formalin for paraffin embedding.[8]

-

Immunofluorescence Staining:

-

Cryosection the frozen tumors.

-

Fix the sections (e.g., in cold acetone).

-

Incubate with an anti-pimonidazole primary antibody.

-

Incubate with a fluorescently labeled secondary antibody.

-

Image the sections using a fluorescence microscope to visualize hypoxic regions.[9]

-

Protocol 5: Analysis of Vessel Density and Immune Cell Infiltration

Materials:

-

Anti-CD31 (PECAM-1) antibody for vessel staining

-

Anti-CD8 antibody for cytotoxic T-cell staining

-

Fluorescently labeled secondary antibodies

-

Flow cytometry antibodies for MDSC analysis (e.g., anti-CD11b, anti-Gr-1)

-

Microscope for fluorescence imaging

-

Flow cytometer

Procedure for Immunohistochemistry:

-

Tissue Preparation: Use paraffin-embedded or frozen tumor sections.

-

Staining: Perform standard immunohistochemical or immunofluorescent staining protocols using antibodies against CD31 to label blood vessels and CD8 to label cytotoxic T-cells.

-

Quantification:

-

Vessel Density: Quantify the CD31-positive area or count the number of vessels per field of view using image analysis software.[6]

-

T-cell Infiltration: Quantify the number of CD8-positive cells within the tumor.

-

Procedure for Flow Cytometry of Myeloid-Derived Suppressor Cells (MDSCs):

-

Sample Preparation: Collect blood from tumor-bearing mice.

-

Cell Staining: Stain whole blood with fluorescently labeled antibodies against myeloid cell markers (e.g., CD11b and Gr-1 for murine MDSCs).

-

Analysis: Acquire samples on a flow cytometer and analyze the percentage of MDSCs (typically defined as CD11b+Gr-1+ cells) within the leukocyte population.

Conclusion

This compound demonstrates significant anti-tumor efficacy in a variety of preclinical cancer models, both as a monotherapy and in combination with immune checkpoint inhibitors. Its mechanism of action, centered on the inhibition of VEGFR-3, leads to a favorable modulation of the tumor microenvironment. The protocols outlined in this document provide a framework for researchers to further investigate the therapeutic potential of this compound in their own studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Facebook [cancer.gov]

- 3. Staining Hypoxic Areas of Frozen and FFPE Tissue Sections with Hypoxyprobe™ | Springer Nature Experiments [experiments.springernature.com]

- 4. This compound, a Novel, Selective VEGFR-3 Inhibitor to Fight Solid Tumors - Evotec [evotec.com]

- 5. biorxiv.org [biorxiv.org]

- 6. Targeting Tumor Angiogenesis with the Selective VEGFR-3 Inhibitor this compound in Combination with Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Hypoxia Studies with Pimonidazole in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. site.hypoxyprobe.com [site.hypoxyprobe.com]

Application Notes and Protocols for Evaluating EVT801 Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

EVT801 is a potent and selective, orally available inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3).[1][2] It plays a crucial role in tumor (lymph)angiogenesis, the formation of new blood and lymphatic vessels that are essential for tumor growth and metastasis.[2][3][4] this compound has demonstrated significant anti-tumor effects in various preclinical models by not only inhibiting VEGF-C-induced endothelial cell proliferation but also by modulating the tumor microenvironment to reduce hypoxia and suppress immunosuppressive cells.[1][3][4] Furthermore, this compound shows a synergistic effect when combined with immune checkpoint therapies.[1]

These application notes provide detailed protocols for a suite of cell-based assays to characterize the in vitro activity of this compound, enabling researchers to assess its potency, selectivity, and mechanism of action.

Data Presentation

The following tables summarize the quantitative data on the inhibitory activity of this compound in various cell-based assays.

Table 1: this compound Inhibition of VEGFR Autophosphorylation in HEK293 Cells

| Target | IC50 (nM) |

| VEGFR-3 | 39[1] |

| VEGFR-2 | 260[1] |

| VEGFR-1 | 2130[1] |

Table 2: this compound Inhibition of VEGF-Induced Endothelial Cell Proliferation (hLMVEC)

| Stimulant | This compound IC50 (nM) |

| VEGF-C | 15[3] |

| VEGF-D | 8[3] |

| VEGF-A | 155[3] |

Table 3: this compound Inhibition of VEGF-C-Induced ERK1/2 Phosphorylation in hLMVEC

| Assay | IC50 (nM) |

| pERK1/2 Inhibition | 13[3] |

Signaling Pathway

The binding of VEGF-C or VEGF-D to VEGFR-3 triggers the dimerization and transphosphorylation of the receptor, which in turn activates downstream signaling cascades, most notably the RAS-RAF-MEK-ERK pathway, promoting lymphangiogenesis.[3] this compound selectively inhibits VEGFR-3, thereby blocking these downstream signals.

Experimental Workflow

A general workflow for evaluating the anti-angiogenic properties of this compound using a series of in vitro cell-based assays is depicted below.

Experimental Protocols

VEGFR Phosphorylation Assay